molecular formula C4N4O4Si B009437 Tetraisocyanatosilane CAS No. 3410-77-3

Tetraisocyanatosilane

Cat. No.: B009437
CAS No.: 3410-77-3
M. Wt: 196.15 g/mol
InChI Key: UVVUGWBBCDFNSD-UHFFFAOYSA-N
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Description

Tetraisocyanatosilane is an organosilicon compound with the chemical formula Si(NCO)₄. It is a colorless to light yellow liquid with a pungent odor. This compound is highly reactive and is used as an intermediate in the synthesis of various organosilicon compounds. It is known for its high vapor pressure and volatility, making it a valuable reagent in organic synthesis .

Mechanism of Action

Target of Action

Tetraisocyanatosilane is a type of organosilicon compound . Its primary targets are other chemical compounds with which it can react. In the context of hydrolysis and condensation reactions, its targets include water and other silanes .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, in the hydrolysis and condensation of tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS) are formed . These compounds are synthesized from diethoxy(diisocyanato)silane, a raw material with controllable functionality .

Biochemical Pathways

The hydrolysis and condensation of this compound and related compounds involve complex biochemical pathways. The hydrolysis of TEOS, HEDS, and OETS was analyzed by mass spectroscopy, gel permeation chromatography, and nuclear magnetic resonance . The hydrolysis-condensation product of TEOS was a three-dimensional network-type polysiloxane . The hydrolysis-condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis-condensation product of OETS consisted mainly of various membered cyclic siloxanes .

Result of Action

The result of this compound’s action is the formation of new compounds through hydrolysis and condensation reactions. These reactions result in the formation of polysiloxanes, which have a wide range of industrial applications, including the production of silica and silicate glasses .

Action Environment

The action of this compound is influenced by environmental factors such as pH, temperature, and the presence of catalysts . These factors can affect the rate of hydrolysis and condensation reactions, thereby influencing the properties of the resulting polysiloxanes .

Biochemical Analysis

Biochemical Properties

Tetraisocyanatosilane plays a significant role in biochemical reactions due to its reactive isocyanate groups. These groups can interact with various enzymes, proteins, and other biomolecules. For instance, this compound can form covalent bonds with amino groups in proteins, leading to the modification of protein structure and function. This interaction can affect enzyme activity, protein-protein interactions, and other biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modify signaling proteins, leading to altered signal transduction and changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit enzymes involved in metabolic pathways by modifying their active sites. It can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be sensitive to moisture and heat, which can lead to its degradation. Over time, the stability of this compound may decrease, resulting in reduced efficacy in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can cause toxic effects, including cell death and tissue damage. Studies have shown that there is a threshold dose above which this compound exhibits significant adverse effects. It is important to carefully control the dosage to avoid toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis, leading to changes in glucose metabolism. It can also affect the tricarboxylic acid cycle by modifying enzymes involved in this pathway. These interactions can result in altered energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus. This localization can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding, metabolism, and other cellular processes. The subcellular localization of this compound is crucial for its biochemical activity and overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisocyanatosilane is commonly synthesized through a silane alkylation reaction.

Industrial Production Methods: In industrial settings, this compound is produced by the ethoxylation of this compound. This process involves the reaction of diethoxy(diisocyanato)silane with chloro(triethoxy)silane, followed by hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Tetraisocyanatosilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. It reacts rapidly with water, alcohols, amines, and other compounds containing active hydrogen .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include silanols, cyclic siloxanes, alkoxysilanes, and aminosilanes .

Comparison with Similar Compounds

Properties

IUPAC Name

tetraisocyanatosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N4O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVUGWBBCDFNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N[Si](N=C=O)(N=C=O)N=C=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N4O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187695
Record name Tetraisocyanatosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3410-77-3
Record name Tetraisocyanatosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3410-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraisocyanatosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraisocyanatosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraisocyanatosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Tetraisocyanatosilane in materials science?

A1: this compound (Si(NCO)4) serves as a versatile precursor for depositing silicon-containing thin films, particularly hafnium silicate (Hf1-xSixO2) [, ]. These films are gaining attention as potential high-k gate insulators in microelectronics.

Q2: How does the choice of silicon precursor impact the quality of hafnium silicate films?

A2: Research indicates that utilizing this compound as the silicon source, compared to alternatives like tris(diethylamino)silane ((NEt2)3SiH) or tetraethoxysilane (Si(OEt)4), can influence the residual carbon and nitrogen content within the deposited Hf1-xSixO2 films [].

Q3: Can this compound be used to deposit pure silicon dioxide (SiO2) films?

A3: Yes, focused electron beam induced deposition (FEBID) employing this compound, coupled with a controlled oxygen flux, enables the deposition of pure SiO2 films, free from detectable contamination []. This method holds promise for high-resolution nanofabrication.

Q4: What is the role of oxygen in achieving pure SiO2 deposition using this compound?

A4: A high oxygen to this compound flux ratio ([O2] / [TICS] > 300) during FEBID is crucial []. This abundance of oxygen facilitates the complete oxidation of carbon and nitrogen species, resulting in the formation of pure SiO2.

Q5: Has this compound been explored for electrochemical applications?

A5: Studies have investigated the electrochemical reduction of this compound for potential silicon electrodeposition []. While it can be used to deposit amorphous silicon onto solid electrodes, its application in the electrochemical liquid-liquid-solid (ec-LLS) process for silicon crystal growth requires further investigation.

Q6: Are there alternative synthesis routes for this compound derivatives?

A6: Yes, controlled hydrolysis of triisocyanato(methyl)silane leads to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane, which can be further reacted with various alcohols to generate alkoxy-substituted isocyanatodimethyldisiloxanes [].

Q7: What spectroscopic techniques are valuable for characterizing this compound?

A7: Vibrational frequencies obtained from techniques like infrared and Raman spectroscopy provide insights into the structure of this compound [, ]. These methods are essential for confirming the identity and purity of the synthesized compound.

Q8: What are the safety considerations associated with handling this compound?

A8: While specific safety data might not be extensively covered in the provided research, it's crucial to handle this compound, like many organosilicon compounds, with caution. It's likely moisture-sensitive and could release toxic fumes upon decomposition. Consulting the material safety data sheet (MSDS) is essential before handling.

Q9: How does the vapor pressure of this compound compare to other precursors used in similar applications?

A9: Vapor pressure data, crucial for CVD processes, has been systematically determined for this compound using a saturated gas technique []. This allows for comparisons with other hafnium and silicon precursors, aiding in the selection of appropriate deposition parameters.

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